2-(2-Methoxyphenyl)-2-oxoacetaldehyde
CAS No.: 27993-70-0
Cat. No.: VC3731254
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27993-70-0 |
---|---|
Molecular Formula | C9H8O3 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 2-(2-methoxyphenyl)-2-oxoacetaldehyde |
Standard InChI | InChI=1S/C9H8O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-6H,1H3 |
Standard InChI Key | FOEJETVWOFOEDE-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)C=O |
Canonical SMILES | COC1=CC=CC=C1C(=O)C=O |
Introduction
2-(2-Methoxyphenyl)-2-oxoacetaldehyde, also known as 2-Methoxyphenylglyoxal, is a chemical compound with the CAS number 27993-70-0 and the molecular formula C9H8O3. It is a derivative of glyoxal, where one of the aldehyde groups is replaced by a 2-methoxyphenyl group. This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.
Hazards and Safety
2-(2-Methoxyphenyl)-2-oxoacetaldehyde is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Biological and Chemical Applications
While specific biological applications of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde are not extensively documented, compounds with similar structures are often studied for their potential in medicinal chemistry, such as in the development of new drugs or as intermediates in organic synthesis.
Chemical Characterization
Chemical characterization of compounds like 2-(2-Methoxyphenyl)-2-oxoacetaldehyde often involves techniques such as FTIR, NMR, and mass spectrometry to determine their structure and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume